molecular formula C10H13Cl3N2OS B11983146 N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide

Katalognummer: B11983146
Molekulargewicht: 315.6 g/mol
InChI-Schlüssel: CZEUTWZJJLTXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide is a synthetic organic compound characterized by the presence of a thiophene ring, a carboxamide group, and a trichloromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2,2,2-trichloro-1-(propan-2-ylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)butyramide
  • N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)propionamide
  • N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide

Uniqueness

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.

Eigenschaften

Molekularformel

C10H13Cl3N2OS

Molekulargewicht

315.6 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C10H13Cl3N2OS/c1-6(2)14-9(10(11,12)13)15-8(16)7-4-3-5-17-7/h3-6,9,14H,1-2H3,(H,15,16)

InChI-Schlüssel

CZEUTWZJJLTXQY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.